molecular formula C7H5N3O3S B11784657 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid

Cat. No.: B11784657
M. Wt: 211.20 g/mol
InChI Key: ZHJXZZKNBSOBNI-UHFFFAOYSA-N
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Description

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound that features a unique structure combining thieno and triazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid typically involves the condensation of appropriate thieno and triazinone precursors. One common method involves the reaction of oxazolones with phenylhydrazine in acetic acid and sodium acetate, yielding the corresponding triazinones . The structures of the compounds are confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is unique due to its combination of thieno and triazinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

2-(4-oxothieno[2,3-d]triazin-3-yl)acetic acid

InChI

InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)4-1-2-14-6(4)8-9-10/h1-2H,3H2,(H,11,12)

InChI Key

ZHJXZZKNBSOBNI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N(N=N2)CC(=O)O

Origin of Product

United States

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